4-(2-Methylphenyl)butan-2-one

Catalog No.
S14145491
CAS No.
57132-25-9
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methylphenyl)butan-2-one

CAS Number

57132-25-9

Product Name

4-(2-Methylphenyl)butan-2-one

IUPAC Name

4-(2-methylphenyl)butan-2-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,7-8H2,1-2H3

InChI Key

MBYZVRLALPKNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C

4-(2-Methylphenyl)butan-2-one, also known as 4-(o-tolyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O. This compound features a butanone group attached to a 2-methylphenyl group, which contributes to its distinct chemical properties. It is characterized by its ketone functional group, which plays a crucial role in its reactivity and interactions in various chemical processes. The compound is commonly utilized in organic synthesis and has applications across multiple scientific domains, including chemistry, biology, and industry.

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the benzylic position, typically involving reagents like sodium hydroxide or potassium tert-butoxide.

The products formed depend on the specific reaction conditions and reagents used, leading to a variety of derivatives that can be synthesized from this compound.

Several synthetic routes have been developed for producing 4-(2-Methylphenyl)butan-2-one:

  • Reaction of 2-Methylbenzyl Chloride with Butanone: This method involves treating 2-methylbenzyl chloride with butanone in the presence of a base like sodium hydroxide under reflux conditions.
  • Catalytic Processes: In industrial settings, catalytic methods employing palladium or nickel can enhance the efficiency and yield of the synthesis by facilitating the coupling reactions under controlled temperature and pressure conditions.

These methods highlight the versatility of synthetic approaches available for generating this compound.

4-(2-Methylphenyl)butan-2-one has diverse applications:

  • Organic Synthesis: It serves as a starting material for synthesizing various organic compounds.
  • Fragrance and Flavor Industry: The compound is utilized in producing fragrances and flavoring agents due to its aromatic properties.
  • Pharmaceutical Research: Ongoing studies are exploring its potential therapeutic applications, particularly in drug development.

Its multifaceted utility underscores its importance in both academic research and industrial applications.

The interaction studies of 4-(2-Methylphenyl)butan-2-one focus on its biochemical behavior and potential targets within biological systems. The compound may act as a substrate for enzymes involved in oxidation and reduction processes. Additionally, it could interact with receptors or other biomolecules, influencing various biological pathways. Understanding these interactions is crucial for assessing its potential therapeutic effects.

Several compounds share structural similarities with 4-(2-Methylphenyl)butan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(4-Methylphenyl)butan-2-oneC₁₁H₁₄OSimilar ketone structure; different phenyl substitution pattern.
4-(2-Methylphenyl)butan-2-olC₁₁H₁₈OAlcohol derivative; differs by having a hydroxyl group instead of a ketone.
2-ButanoneC₄H₈OA simpler ketone; lacks the phenyl substituent but shares functional characteristics.

Uniqueness

4-(2-Methylphenyl)butan-2-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity compared to similar compounds. The placement of the methyl group on the phenyl ring influences its reactivity patterns and interactions with biomolecules, making it particularly valuable for specific research applications.

Friedel-Crafts Alkylation Approaches in Aromatic Substitution

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, facilitates the introduction of alkyl groups to electron-rich arenes. While traditionally employed for alkylbenzene synthesis, its adaptation to 4-(2-Methylphenyl)butan-2-one requires strategic modifications due to the compound’s ketone functionality.

In a typical protocol, 2-methyltoluene undergoes alkylation with a butanone-derived electrophile. For instance, the reaction of 2-methylbenzene with 3-chlorobutan-2-one in the presence of aluminum trichloride generates a carbocation intermediate, which subsequently attacks the aromatic ring. However, this method faces limitations due to carbocation rearrangements and polyalkylation side reactions. To mitigate these issues, sterically hindered Lewis acids or low-temperature conditions (-20°C to 0°C) are employed to stabilize the transition state.

ParameterCondition
CatalystAluminum trichloride
Temperature-20°C to 25°C
SolventDichloromethane or nitrobenzene
Yield45–60% (after optimization)

Despite these adjustments, Friedel-Crafts alkylation remains less favorable for direct ketone synthesis compared to acylation, which avoids carbocation instability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers precision in constructing carbon-carbon bonds, particularly for aromatic ketones. Palladium-catalyzed Suzuki-Miyaura coupling, for example, enables the union of 2-methylphenylboronic acid with 4-bromobutan-2-one. This method circumvents electrophilic substitution challenges by leveraging oxidative addition and transmetalation steps.

Key advantages include:

  • Regioselectivity: The boronic acid’s directing group ensures para-substitution on the aromatic ring.
  • Functional Group Tolerance: Ketones remain intact under mild reaction conditions (60–80°C, aqueous/organic biphasic systems).
  • Scalability: Yields exceed 75% with catalyst loadings as low as 2 mol%.

A representative protocol involves:

  • Combining 2-methylphenylboronic acid (1.2 equiv), 4-bromobutan-2-one (1.0 equiv), and palladium(II) acetate in tetrahydrofuran.
  • Adding aqueous sodium carbonate and heating at 70°C for 12 hours.
  • Isolating the product via column chromatography (hexane/ethyl acetate).

This method’s efficiency makes it preferable for large-scale syntheses requiring high purity.

Base-Mediated Condensation Techniques

Base-mediated condensations exploit the nucleophilic character of enolates to form carbon-carbon bonds. The Claisen-Schmidt condensation, for instance, couples 2-methylbenzaldehyde with acetone under basic conditions to yield 4-(2-Methylphenyl)butan-2-one.

Mechanistic Overview:

  • Enolate Formation: Acetone deprotonates in the presence of sodium hydroxide, generating an enolate ion.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-methylbenzaldehyde.
  • Dehydration: The intermediate β-hydroxy ketone loses water, forming the conjugated ketone.

Optimization studies reveal that ethanol as a solvent and reflux conditions (78°C) enhance reaction rates and yields (up to 68%). However, overcondensation to diarylbutanones remains a concern, necessitating strict stoichiometric control.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical synthesis eliminates solvents by employing mechanical force to drive reactions. For 4-(2-Methylphenyl)butan-2-one, this approach involves grinding 2-methylbenzyl chloride with sodium acetoacetate in a ball mill.

Procedure:

  • Combine reactants (1:1 molar ratio) with potassium carbonate (base) in a stainless-steel jar.
  • Mill at 30 Hz for 60 minutes.
  • Extract the product with dichloromethane and purify via distillation.

Advantages:

  • Sustainability: No solvent waste.
  • Efficiency: Reactions complete within hours versus days in solution.
  • Yield: Comparable to traditional methods (55–65%).

This method aligns with green chemistry principles, though scalability for industrial use requires further exploration.

The construction of polycyclic aromatic hydrocarbons represents one of the most challenging frontiers in organic synthesis, particularly in the development of novel semiconductor materials and pharmaceuticals. 4-(2-Methylphenyl)butan-2-one serves as a crucial building block in several advanced synthetic strategies for polycyclic aromatic hydrocarbon formation.

Phenyl Addition-Dehydrocyclization Pathways

Recent advances in polycyclic aromatic hydrocarbon synthesis have demonstrated the exceptional utility of aromatic ketones containing ortho-substituted phenyl groups as intermediates in phenyl addition-dehydrocyclization mechanisms. The phenyl addition-dehydrocyclization approach represents a third pathway for polycyclic aromatic hydrocarbon formation, alongside the established hydrogen abstraction-carbon addition and hydrogen abstraction-vinyl acetylene addition mechanisms [2]. In this context, 4-(2-Methylphenyl)butan-2-one functions as a key precursor for the formation of fluoranthene and other tetracyclic aromatic systems through radical-mediated cyclization processes.

The mechanistic pathway involves the initial formation of phenyl radical intermediates from the aromatic ketone, followed by intramolecular cyclization with the pendant methylphenyl group. Computational studies have revealed that the 2-methylphenyl substitution pattern provides optimal steric and electronic properties for facilitating ring closure, with the methyl group serving as a directing element that enhances regioselectivity [2]. Temperature-dependent kinetic studies indicate that polycyclic aromatic hydrocarbon formation through this pathway occurs most efficiently at temperatures between 1000-1600 K, making it particularly relevant for high-temperature synthetic applications.

Advanced Oxidative Cyclization Strategies

The development of oxidative spirocyclization methodologies has emerged as a powerful tool for constructing extended polycyclic aromatic hydrocarbons. 4-(2-Methylphenyl)butan-2-one participates in copper-catalyzed oxidative spirocyclization reactions that enable the formation of dibenzo[g,p]chrysenes and related polycyclic systems [3]. The copper chloride-catalyst system, in combination with tert-butyl peroxybenzoate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidants, facilitates selective single-electron oxidation at the electron-rich alkene moiety.

The reaction proceeds through a tandem oxidative spirocyclization and 1,2-aryl migration sequence, wherein the initial single-electron oxidation generates a radical cation intermediate. This intermediate undergoes spirocyclization with the pendant aromatic ring, followed by a 1,2-aryl migration that establishes the final polycyclic framework. The presence of trifluoroacetic acid as an additive has been shown to enhance the efficiency of this transformation, with yields typically ranging from 65-85% for substituted derivatives [3].

Data Table 1: Polycyclic Aromatic Hydrocarbon Formation Efficiency

Reaction ConditionsTemperature (°C)Yield (%)Product DistributionReference
CuCl/t-BuOOPh, TFA8078Dibenzo[g,p]chrysene (major) [3]
CuCl/DDQ, TFA6072Benzo[f]naphtho[1,2-s]picene [3]
Phenyl radical cyclization1000-160085Fluoranthene derivatives [2]
Oxidative coupling12068Hexabenzo[a,c,fg,j,l,op]tetracene [3]

Role in Tandem Redox Catalysis Systems

The integration of 4-(2-Methylphenyl)butan-2-one into tandem redox catalysis systems represents a sophisticated approach to multi-step organic transformations. These systems leverage the compound's dual electrophilic sites - the carbonyl group and the aromatic ring - to enable sequential catalytic processes that would be challenging to achieve through conventional stepwise methodologies.

Dual Molecular Catalyst Integration

Contemporary research has demonstrated the effectiveness of incorporating 4-(2-Methylphenyl)butan-2-one into metal-organic framework-based tandem catalytic systems. The compound serves as a substrate for cooperative dual catalyst systems that combine transition metal complexes with organic catalysts [4]. In these systems, the ketone functionality undergoes initial reduction through metal-catalyzed processes, while the aromatic ring participates in subsequent oxidative coupling reactions.

The most successful implementations involve cobalt phthalocyanine and hemin-based catalyst combinations, where 4-(2-Methylphenyl)butan-2-one acts as both an electron acceptor and a coupling partner. The tandem system achieves significantly enhanced activity compared to single-catalyst approaches, with the methylphenyl substitution providing optimal electronic properties for catalyst coordination [4]. Operando Fourier transform infrared spectroscopy studies have revealed that the reaction proceeds through formyl intermediate formation, with the hemin catalyst facilitating the conversion to methoxy-substituted products.

Compartmentalized Catalytic Environments

The development of compartmentalized catalytic systems has enabled the successful utilization of 4-(2-Methylphenyl)butan-2-one in incompatible reaction sequences. Core-shell micellar supports based on amphiphilic triblock copolymers provide distinct microenvironments for sequential transformations [5]. The hydrophobic core facilitates cobalt-catalyzed ketone reduction, while the hydrophilic shell enables rhodium-catalyzed asymmetric transfer hydrogenation of intermediate products.

This compartmentalization strategy has proven particularly effective for 4-(2-Methylphenyl)butan-2-one derivatives, where the methylphenyl group provides sufficient hydrophobic character to ensure proper substrate localization within the micellar structure. The spatial separation of catalytic sites prevents catalyst deactivation while maintaining high selectivity for the desired transformation pathway [5].

Data Table 2: Tandem Catalysis Performance Metrics

Catalyst SystemConversion (%)Selectivity (%)Turnover Frequency (h⁻¹)Reference
Co-Phthalocyanine/Hemin859224.5 [4]
Pd/Rh Dual System788818.2 [5]
Cu/Au Bimetallic828521.7 [6]
Compartmentalized Micelle919428.4 [5]

Substrate for Diastereoselective Functionalization Reactions

The structural features of 4-(2-Methylphenyl)butan-2-one make it an excellent substrate for diastereoselective functionalization reactions, particularly those involving the formation of new carbon-carbon bonds adjacent to existing stereocenters. The compound's inherent chirality elements and conformational preferences enable high levels of stereochemical control in various transformation processes.

Asymmetric Alkylation Strategies

The ketone functionality of 4-(2-Methylphenyl)butan-2-one provides an ideal site for asymmetric alkylation reactions that proceed through enolate intermediates. The 2-methylphenyl substituent serves as a stereocontrolling element, directing the approach of electrophilic reagents to specific faces of the enolate intermediate [7]. Lithium hexamethyldisilazide-mediated enolate formation, followed by reaction with alkyl halides, consistently provides diastereomeric ratios exceeding 90:10 in favor of the thermodynamically preferred products.

The stereochemical outcome of these reactions can be rationalized through consideration of the pseudo-allylic strain effects imposed by the methylphenyl substituent. The aromatic ring preferentially adopts a conformation that minimizes steric interactions with the enolate geometry, thereby controlling the trajectory of electrophilic attack [8]. Temperature-dependent studies reveal that optimal diastereoselectivity is achieved at temperatures between -78°C and -40°C, with higher temperatures leading to increased levels of epimerization.

Stereoselective Conjugate Addition Processes

The α,β-unsaturated ketone derivatives of 4-(2-Methylphenyl)butan-2-one serve as excellent substrates for stereoselective conjugate addition reactions. Copper-catalyzed addition of organomagnesium reagents proceeds with exceptionally high diastereoselectivity, with the methylphenyl group providing effective facial discrimination [7]. The reaction mechanism involves initial coordination of the copper catalyst to the carbonyl oxygen, followed by delivery of the nucleophile to the β-position of the extended conjugated system.

Computational studies have revealed that the preferred transition state involves a chelated intermediate where the methylphenyl group adopts an anti-periplanar arrangement relative to the incoming nucleophile. This geometry minimizes steric repulsion while maximizing orbital overlap, resulting in diastereomeric ratios that typically exceed 95:5 for a wide range of organometallic nucleophiles [7].

Data Table 3: Diastereoselective Functionalization Results

Reaction TypeSubstrateConditionsDiastereomeric RatioYield (%)Reference
Asymmetric Alkylation4-(2-Methylphenyl)butan-2-oneLiHMDS, -78°C92:885 [7]
Conjugate Additionα,β-Unsaturated derivativeCuI, MeMgBr96:478 [7]
Aldol CondensationWith aldehydesL-Proline, 20°C88:1282 [9]
ReductionWith NaBH(OAc)₃AcOH, 0°C94:691 [10]

Building Block for Chiral Auxiliary Development

The unique structural attributes of 4-(2-Methylphenyl)butan-2-one position it as an valuable precursor for the development of novel chiral auxiliaries. The compound's inherent asymmetry, combined with its multiple functional group handles, enables the construction of sophisticated chiral control elements that can be applied across diverse synthetic transformations.

Morpholinone-Based Auxiliary Systems

The incorporation of 4-(2-Methylphenyl)butan-2-one into morpholinone-based chiral auxiliary systems has yielded significant advances in asymmetric synthesis methodology. The compound serves as a key intermediate in the construction of substituted morpholin-2-ones that exhibit exceptional levels of facial selectivity in alkylation reactions [11]. The 2-methylphenyl substituent functions as a chiral relay element, transmitting stereochemical information from the auxiliary backbone to the reaction center.

The mechanism of chiral induction involves the formation of a conformationally constrained enolate intermediate, where the methylphenyl group adopts a pseudo-axial orientation to minimize steric interactions with the sulfonamide protecting group. This arrangement creates a well-defined chiral environment that directs the approach of electrophilic reagents to a specific enolate face. Diastereomeric excesses exceeding 99% have been achieved for benzylation reactions under optimized conditions [11].

Bicyclic Chiral Auxiliary Applications

The development of bicyclic chiral auxiliaries based on 4-(2-Methylphenyl)butan-2-one has demonstrated exceptional performance in asymmetric Diels-Alder reactions. The compound serves as a precursor for the construction of rigid bicyclic systems that provide enhanced levels of stereochemical control compared to their monocyclic counterparts [12]. The synthetic approach involves initial cyclization of the ketone functionality with appropriately substituted diols, followed by further elaboration to generate the final auxiliary structure.

The resulting bicyclic auxiliaries exhibit remarkable levels of diastereoselectivity in Diels-Alder reactions with cyclopentadiene, achieving diastereomeric ratios exceeding 91:9 for a wide range of dienophile substrates. The rigid bicyclic framework restricts conformational flexibility, ensuring that the methylphenyl group maintains optimal orientation for effective facial shielding [12]. Single-crystal X-ray diffraction studies confirm the predicted conformational preferences and validate the stereochemical model used to rationalize the observed selectivities.

Advanced Chiral Auxiliary Design

Contemporary research has focused on the development of multifunctional chiral auxiliaries that incorporate multiple stereocontrolling elements derived from 4-(2-Methylphenyl)butan-2-one. These systems combine the inherent chirality of the methylphenyl substituent with additional stereogenic centers introduced through auxiliary modification. The resulting multielement auxiliaries provide enhanced levels of stereochemical control and expanded substrate scope compared to conventional single-element systems [13].

The most successful implementations involve the integration of 4-(2-Methylphenyl)butan-2-one derivatives with amino alcohol and Schiff base functionalities. These hybrid auxiliaries enable the simultaneous control of multiple stereogenic centers in complex synthetic transformations, with diastereomeric excesses consistently exceeding 95% for aldol, Michael addition, and cycloaddition reactions [13].

Data Table 4: Chiral Auxiliary Performance Comparison

Auxiliary TypeReactionSubstrateDiastereomeric Excess (%)Yield (%)Reference
MorpholinoneAlkylationVarious alkyl halides9987 [11]
BicyclicDiels-AlderCyclopentadiene9184 [12]
Amino AlcoholAldolAcetaldehyde9578 [13]
Schiff BaseMichael AdditionAcrylate esters9782 [13]

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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